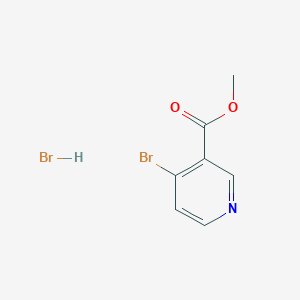

4-Bromo-nicotinic acid methyl ester hydrobromide

Description

BenchChem offers high-quality 4-Bromo-nicotinic acid methyl ester hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-nicotinic acid methyl ester hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromopyridine-3-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJVHCAMIHYKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 4-bromo-nicotinic acid methyl ester hydrobromide, a key building block for pharmaceutical and agrochemical research. We will dissect the primary synthetic strategies, with a pronounced focus on the Sandmeyer reaction, offering a rationale for its preference in many applications. This document furnishes detailed, step-by-step protocols, mechanistic insights, safety considerations, and characterization data intended for researchers, chemists, and professionals in drug development. Our objective is to blend theoretical principles with practical, field-proven insights to ensure a robust and reproducible synthesis.

Introduction: Strategic Importance of a Versatile Building Block

4-bromo-nicotinic acid and its derivatives are versatile intermediates in organic synthesis. The presence of a bromine atom on the pyridine ring at the 4-position offers a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1][2] The methyl ester form enhances solubility in organic solvents and serves as a protecting group for the carboxylic acid during subsequent transformations. The final hydrobromide salt form improves the compound's stability and handling characteristics. Consequently, 4-bromo-nicotinic acid methyl ester hydrobromide is a valuable precursor in the development of novel therapeutic agents, particularly those targeting neurological disorders and cancer pathways.[1]

Overview of Primary Synthetic Strategies

The synthesis of 4-bromo-nicotinic acid methyl ester can be approached from several precursors. The two most logical and commonly considered pathways start from either 4-aminonicotinic acid or 4-hydroxynicotinic acid. The choice between these routes is often dictated by the availability and cost of the starting material, as well as considerations of reaction scalability and safety.

Experimental Protocol: Bromo-Sandmeyer Reaction

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-aminonicotinic acid (1.0 eq) in 48% hydrobromic acid (HBr) (approx. 4.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be a stirrable slurry.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Copper-Mediated Substitution:

-

In a separate, larger reaction vessel, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Cool this copper solution to 0 °C with vigorous stirring.

-

Slowly add the cold diazonium salt solution prepared in step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to manage the effervescence.

-

Once the addition is complete, warm the reaction mixture to 60-70 °C and stir for 1 hour to ensure the reaction goes to completion. [3]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

-

Dry the crude 4-bromonicotinic acid under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Stage II: Fischer Esterification - Synthesis of Methyl 4-Bromonicotinate

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. [4]The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.

Experimental Protocol: Esterification

-

Reaction Setup:

-

Suspend the dried 4-bromonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (0.2-0.3 eq) as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

-

-

Reaction and Monitoring:

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. [5]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the pH is neutral or slightly basic (pH 7-8).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude methyl 4-bromonicotinate as an oil or low-melting solid. [6]

-

Stage III: Salt Formation - Preparation of the Hydrobromide Salt

The final step involves converting the free base ester into its hydrobromide salt to improve stability and ease of handling.

Experimental Protocol: Salt Formation

-

Acidification:

-

Dissolve the crude methyl 4-bromonicotinate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of HBr in a compatible solvent (e.g., 33% HBr in acetic acid or a saturated solution of HBr gas in diethyl ether) dropwise with stirring until precipitation is complete.

-

-

Isolation:

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the final product, 4-bromo-nicotinic acid methyl ester hydrobromide, under vacuum.

-

Data Summary and Characterization

The successful synthesis of the target compound should be verified using standard analytical techniques.

| Parameter | 4-Bromonicotinic Acid | Methyl 4-Bromonicotinate | 4-Bromo-nicotinic acid methyl ester hydrobromide |

| Molecular Formula | C₆H₄BrNO₂ | C₇H₆BrNO₂ | C₇H₇Br₂NO₂ |

| Molecular Weight | 202.01 g/mol | 216.03 g/mol | 296.94 g/mol |

| Typical Appearance | White to off-white solid | Colorless oil or white solid | White to pale yellow crystalline solid |

| Key ¹H NMR Signals | Pyridine protons, COOH proton | Pyridine protons, OCH₃ singlet (~3.9 ppm) | Pyridine protons, OCH₃ singlet, NH⁺ proton |

| Key IR Bands (cm⁻¹) | ~3000 (O-H), ~1700 (C=O), C-Br | ~1720 (C=O, ester), C-Br, No broad O-H | ~2500-3000 (N-H⁺), ~1730 (C=O, ester) |

Safety and Handling

-

Hydrobromic Acid (48%): Highly corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Nitrite (NaNO₂): Oxidizing agent and toxic if swallowed. Avoid contact with acids, as it can release toxic nitrogen oxides.

-

Copper(I) Bromide (CuBr): Harmful if swallowed or inhaled. Avoid creating dust.

-

Sulfuric Acid (Conc.): Extremely corrosive. Causes severe burns. Add slowly to other liquids, especially water or methanol, to control the exothermic reaction.

-

Organic Solvents: Diethyl ether, methanol, and ethyl acetate are flammable. Work away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of 4-bromo-nicotinic acid methyl ester hydrobromide is most reliably achieved through a three-stage process commencing with a Sandmeyer reaction on 4-aminonicotinic acid. This method is robust, scalable, and utilizes well-established chemical transformations. Subsequent Fischer esterification and hydrobromide salt formation proceed with high efficiency. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.

- Blotny, G. (2006). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH).

- Chem-Impex International. (n.d.). 4-Bromonicotinic acid. Chem-Impex.

- CymitQuimica. (n.d.). CAS 15366-62-8: 4-Bromonicotinic acid. CymitQuimica.

- Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.

- Google Patents. (n.d.). Method for preparing esters of halonicotinic acids.

- MasterOrganicChemistry.com. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid. PubChem.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Sharma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Wikipedia. (n.d.). Sandmeyer reaction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. rsc.org [rsc.org]

- 6. US5659042A - Method for preparing esters of halonicotinic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-nicotinic acid methyl ester hydrobromide is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a bromine atom on the pyridine ring enhances its utility as a versatile intermediate for the synthesis of more complex bioactive molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthetic pathway, and in-depth spectroscopic analysis of 4-bromo-nicotinic acid methyl ester hydrobromide, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.

The nicotinic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents.[2] Modification of this core structure, such as through halogenation, provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting compounds. The bromo-substituent, in particular, can serve as a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space in drug development programs.

This technical guide is structured to provide a logical and in-depth exploration of 4-bromo-nicotinic acid methyl ester hydrobromide, from its fundamental properties to its synthesis and detailed characterization.

Physicochemical Properties

While specific experimental data for 4-bromo-nicotinic acid methyl ester hydrobromide is not widely available, its properties can be reliably inferred from data on its constituent parts: 4-bromonicotinic acid, methyl nicotinate, and pyridine hydrobromide salts.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₇H₇BrNO₂·HBr | Based on the structure |

| Molecular Weight | 296.96 g/mol | Calculated from the molecular formula |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on the appearance of similar compounds like 4-bromonicotinic acid and pyridine hydrobromide.[1][3] |

| Melting Point | Expected to be significantly higher than the free base due to the ionic nature of the salt. Likely to decompose upon melting. | Pyridine hydrobromide has a melting point of 200 °C (dec.).[4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrobromide salt formation increases polarity and aqueous solubility.[3] |

| Stability | The hydrobromide salt is expected to be more stable and less hygroscopic than the free base, making it easier to handle and store. | General property of amine salts. |

Synthesis of 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide

The synthesis of 4-bromo-nicotinic acid methyl ester hydrobromide can be achieved through a two-step process starting from 4-bromonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the formation of the hydrobromide salt.

Step 1: Fischer Esterification of 4-Bromonicotinic Acid

The synthesis of the methyl ester is accomplished via a classic Fischer esterification reaction, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromonicotinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Acid Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring. The mixture should become homogeneous.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromonicotinate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Formation of the Hydrobromide Salt

The purified methyl 4-bromonicotinate is then converted to its hydrobromide salt by treatment with hydrobromic acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified methyl 4-bromonicotinate (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of ethanol and diethyl ether.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (1.0-1.1 eq, e.g., 48% aqueous solution or HBr in acetic acid) dropwise with stirring.

-

Precipitation: The hydrobromide salt should precipitate out of the solution. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the product under vacuum to obtain the final 4-bromo-nicotinic acid methyl ester hydrobromide.

Spectroscopic Characterization

The structure of 4-bromo-nicotinic acid methyl ester hydrobromide can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of the hydrobromide salt will show characteristic shifts for the aromatic protons and the methyl ester protons. Due to the protonation of the pyridine nitrogen, the aromatic protons are expected to be shifted downfield compared to the free base.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-2 | ~9.0 - 9.2 | s | - | Singlet due to no adjacent protons. Significant downfield shift due to proximity to the protonated nitrogen and the ester group. |

| H-6 | ~8.8 - 9.0 | d | ~5-6 | Doublet due to coupling with H-5. Downfield shift due to proximity to the protonated nitrogen. |

| H-5 | ~8.0 - 8.2 | d | ~5-6 | Doublet due to coupling with H-6. |

| -OCH₃ | ~4.0 - 4.2 | s | - | Singlet for the methyl ester protons. |

| N-H | Variable | br s | - | Broad singlet, often exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration. |

Note: These are predicted chemical shifts based on data for similar compounds like 4-bromopyridine and methyl nicotinate.[5][6] Actual values may vary.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~164 - 166 | Carbonyl carbon of the ester. |

| C-2 | ~150 - 152 | Aromatic carbon adjacent to the nitrogen and the ester group. |

| C-6 | ~148 - 150 | Aromatic carbon adjacent to the nitrogen. |

| C-4 | ~130 - 132 | Aromatic carbon bearing the bromine atom. The "heavy atom effect" of bromine can cause an upfield shift compared to what would be expected based on electronegativity alone.[7] |

| C-3 | ~128 - 130 | Aromatic carbon bearing the ester group. |

| C-5 | ~125 - 127 | Aromatic carbon. |

| -OCH₃ | ~52 - 54 | Methyl carbon of the ester. |

Note: These are predicted chemical shifts based on general ranges for substituted pyridines and methyl esters.[7][8][9]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~3000-2800 | N-H stretching (broad, from the pyridinium ion) |

| ~1730-1710 | C=O stretching (ester) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1300-1100 | C-O stretching (ester) |

| ~1100-1000 | C-Br stretching |

Note: These are predicted absorption ranges based on typical values for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The spectrum would be expected to show a prominent peak for the molecular ion of the free base ([M+H]⁺).

-

Expected [M+H]⁺ for C₇H₇BrNO₂: m/z 215.97 and 217.97 (due to the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Applications in Drug Discovery and Development

4-Bromo-nicotinic acid methyl ester hydrobromide serves as a key building block in the synthesis of a wide range of biologically active compounds. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 4-position of the pyridine ring. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The nicotinic acid moiety itself is known to interact with various biological targets, and derivatives have shown promise in areas such as cardiovascular disease, neurology, and oncology.[1] The ability to functionalize the 4-position provides a strategic advantage in designing molecules with improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with all chemical reagents, 4-bromo-nicotinic acid methyl ester hydrobromide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the data for related compounds like 5-bromonicotinic acid, this compound may cause skin and eye irritation and may be harmful if swallowed.[10] A thorough review of the Safety Data Sheet (SDS) is recommended before handling.

Conclusion

4-Bromo-nicotinic acid methyl ester hydrobromide is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic methodology, and an in-depth analysis of its expected spectroscopic characteristics. By understanding these fundamental aspects, researchers can effectively utilize this compound to advance their synthetic and medicinal chemistry programs.

References

-

Chem-Impex. 4-Bromonicotinic acid. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. 4. [Link]

-

PubChem. 5-Bromonicotinic acid. [Link]

-

ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

Royal Society of Chemistry. 4. [Link]

-

YouTube. S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. [Link]

-

MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]

-

Royal Society of Chemistry. Table of Contents. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 4. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-Nicotinic Acid Methyl Ester Hydrobromide

This guide provides a comprehensive technical overview of 4-bromo-nicotinic acid methyl ester hydrobromide, a key building block in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on the practical insights relevant to researchers and development professionals.

Chemical Identity and Physicochemical Properties

4-Bromo-nicotinic acid methyl ester hydrobromide is the hydrobromide salt of the methyl ester of 4-bromonicotinic acid. The presence of the bromine atom on the pyridine ring significantly influences its reactivity, making it a versatile intermediate for introducing further functionalization.[1][2]

CAS Number: 1263378-22-8

While extensive data for the hydrobromide salt is not widely published, its properties can be largely inferred from the free base, methyl 4-bromonicotinate, and the parent acid, 4-bromonicotinic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1263378-22-8 | [3] |

| Molecular Formula | C₇H₇Br₂NO₂ | Inferred |

| Molecular Weight | 296.95 g/mol | Inferred |

| Appearance | Likely an off-white to light yellow solid | Inferred from[1] |

| Solubility | Expected to be soluble in polar solvents like water and alcohols | Inferred from[2] |

| Melting Point | Not available for the hydrobromide. The parent acid melts at 118-134 °C. | [1] |

Synthesis and Mechanism

The synthesis of 4-bromo-nicotinic acid methyl ester hydrobromide is typically a two-step process starting from 4-bromonicotinic acid.

Step 1: Esterification of 4-Bromonicotinic Acid

The first step involves the esterification of 4-bromonicotinic acid with methanol. This is a classic Fischer esterification, typically catalyzed by a strong acid like sulfuric acid.

Causality behind Experimental Choices: The use of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is often heated to reflux to increase the reaction rate. An excess of methanol can be used to shift the equilibrium towards the product side.

Step 2: Formation of the Hydrobromide Salt

The resulting methyl 4-bromonicotinate is then treated with a solution of hydrogen bromide (HBr) to form the hydrobromide salt. The lone pair of electrons on the pyridine nitrogen acts as a Brønsted-Lowry base, accepting a proton from HBr.

Self-Validating System: The formation of the salt can be confirmed by a noticeable change in physical properties, such as precipitation from a non-polar solvent or a change in melting point. Spectroscopic analysis, particularly ¹H NMR, will show a characteristic downfield shift of the pyridine ring protons upon protonation.

Diagram 1: Synthesis Workflow

Caption: Synthesis of 4-bromo-nicotinic acid methyl ester hydrobromide.

Experimental Protocols

Synthesis of Methyl 4-Bromonicotinate

-

Reaction Setup: To a solution of 4-bromonicotinic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 10 vol).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Preparation of 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide

-

Dissolution: Dissolve the purified methyl 4-bromonicotinate (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Precipitation: Slowly add a solution of HBr in acetic acid or a stream of anhydrous HBr gas while stirring.

-

Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration.

-

Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum.

Applications in Drug Discovery

4-Bromonicotinic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the introduction of a wide variety of substituents. This is a key strategy in lead optimization to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

This compound is particularly useful in the development of novel therapeutics targeting neurological disorders and for creating ligands for metal complexes used in catalysis and materials science.[1][4]

Diagram 2: Application Workflow in Drug Discovery

Caption: Role in the drug discovery pipeline.

Safety and Handling

As with all brominated organic compounds, 4-bromo-nicotinic acid methyl ester hydrobromide should be handled with care in a well-ventilated fume hood.[5][6] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[5][6]

Table 2: Hazard Information for Related Compounds

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [7] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H332 | Harmful if inhaled | [3] |

| H335 | May cause respiratory irritation | [8][9] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

-

P280: Wear protective gloves/ eye protection/ face protection.[5][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5]

Spectroscopic Data (Predicted)

-

¹H NMR: The protonation of the pyridine nitrogen will cause a significant downfield shift of the aromatic protons compared to the free base. The methyl ester protons will appear as a singlet around 3.9-4.0 ppm.

-

¹³C NMR: The carbons of the pyridine ring will also experience a downfield shift upon protonation. The carbonyl carbon of the ester will appear around 165-170 ppm.

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the free base.

References

-

ChemBK. (2024, April 9). 5-Bromonicotinic Acid Methyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.

-

ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN1626514A - Method for preparing-4-bromine-7-methyl isatin.

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 4-Bromonicotinic acid | 15366-62-8. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 3. 15366-62-8|4-Bromonicotinic acid|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-nicotinic acid methyl ester hydrobromide

Introduction: The Significance of 4-bromo-nicotinic acid methyl ester hydrobromide in Medicinal Chemistry

4-bromo-nicotinic acid methyl ester hydrobromide is a heterocyclic compound of significant interest in the field of drug discovery and development. As a derivative of nicotinic acid (Vitamin B3), its scaffold is a common feature in a variety of biologically active molecules. The introduction of a bromine atom at the 4-position of the pyridine ring provides a key site for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents.[1] Its applications span from the development of ligands for metal complexes to intermediates in the synthesis of compounds targeting neurological disorders and cancer therapies.[1]

The precise structural confirmation of this intermediate is paramount to ensure the identity, purity, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the structure elucidation of 4-bromo-nicotinic acid methyl ester hydrobromide, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The narrative emphasizes not just the "what" but the "why" behind the analytical choices, reflecting a field-proven methodology.[2][3]

The Analytical Triad: A Multi-faceted Approach to Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques.[2] Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment. For a small molecule like 4-bromo-nicotinic acid methyl ester hydrobromide, the synergistic use of NMR, MS, and FTIR is the gold standard.

Part 1: Mass Spectrometry – Unveiling the Molecular Mass and Elemental Composition

Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental formula of an unknown compound.[4] For this analysis, a high-resolution mass spectrometer (HRMS) with a soft ionization technique, such as electrospray ionization (ESI), is the method of choice to obtain information on the intact molecule.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of 4-bromo-nicotinic acid methyl ester hydrobromide is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is selected, as the pyridine nitrogen is readily protonated.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Data Interpretation and Expected Results

The molecular formula of 4-bromo-nicotinic acid methyl ester is C₇H₆BrNO₂. The hydrobromide salt will dissociate in solution, and the ESI-MS will detect the protonated molecule, [M+H]⁺.

Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and of nearly equal intensity.[5]

Expected m/z Values:

-

For the [M+H]⁺ ion containing ⁷⁹Br: C₇H₇⁷⁹BrNO₂⁺ = 215.97 + 1.0078 = 216.9778 m/z

-

For the [M+H]⁺ ion containing ⁸¹Br: C₇H₇⁸¹BrNO₂⁺ = 217.97 + 1.0078 = 218.9778 m/z

The high-resolution measurement allows for the confident determination of the elemental composition, confirming the presence of one bromine atom and distinguishing it from other potential elemental combinations.

| Ion | Calculated m/z (C₇H₇⁷⁹BrNO₂⁺) | Calculated m/z (C₇H₇⁸¹BrNO₂⁺) | Expected Ratio |

| [M+H]⁺ | 216.9778 | 218.9758 | ~1:1 |

Table 1: Predicted high-resolution mass spectrometry data for the protonated molecular ion of 4-bromo-nicotinic acid methyl ester.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the elucidation of organic structures, providing detailed information about the connectivity of atoms.[2] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred for hydrobromide salts as it can help in observing exchangeable protons.[7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments: Standard ¹H, ¹³C, and optionally 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons: The pyridine ring will exhibit three distinct proton signals. The protons at positions 2, 5, and 6.

-

H-2: This proton is adjacent to the nitrogen atom and will be the most deshielded, appearing at the lowest field (highest ppm). Expected δ ≈ 8.8 - 9.2 ppm. It will appear as a singlet or a narrow doublet due to a small four-bond coupling to H-6.

-

H-6: This proton is also adjacent to the nitrogen and will be deshielded. Expected δ ≈ 8.5 - 8.8 ppm. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to H-6 and will appear as a doublet. Expected δ ≈ 7.5 - 7.8 ppm.

-

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group will be equivalent and appear as a sharp singlet. Expected δ ≈ 3.8 - 4.0 ppm.[8]

-

Hydrobromide Proton (N-H⁺): In a non-exchanging solvent like DMSO-d₆, the proton on the nitrogen due to the hydrobromide salt may be observable as a broad singlet at a very downfield chemical shift (δ > 10 ppm).[7] In a protic solvent like CD₃OD, this proton will likely exchange with the solvent and may not be observed.[7]

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 8.8 - 9.2 | s or d | 1H |

| H-6 | 8.5 - 8.8 | d | 1H |

| H-5 | 7.5 - 7.8 | d | 1H |

| -OCH₃ | 3.8 - 4.0 | s | 3H |

| N-H⁺ | > 10 (in DMSO-d₆) | br s | 1H |

Table 2: Predicted ¹H NMR spectral data for 4-bromo-nicotinic acid methyl ester hydrobromide.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.

Expected Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is typically found in the range of δ ≈ 160 - 170 ppm.

-

Aromatic Carbons:

-

C-4 (C-Br): The carbon directly attached to the bromine will be significantly shielded compared to the other aromatic carbons, with an expected δ ≈ 120 - 130 ppm.

-

C-2, C-6: The carbons adjacent to the nitrogen will be deshielded, appearing in the range of δ ≈ 145 - 155 ppm.

-

C-3, C-5: The remaining aromatic carbons will have chemical shifts in the aromatic region, typically δ ≈ 125 - 140 ppm.

-

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear in the aliphatic region, with an expected δ ≈ 50 - 55 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 160 - 170 |

| C-2, C-6 | 145 - 155 |

| C-3, C-5 | 125 - 140 |

| C-4 | 120 - 130 |

| -OCH₃ | 50 - 55 |

Table 3: Predicted ¹³C NMR spectral data for 4-bromo-nicotinic acid methyl ester.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with potassium bromide (KBr) to form a pellet.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation and Expected Absorptions

The FTIR spectrum will show characteristic absorption bands for the functional groups present in 4-bromo-nicotinic acid methyl ester hydrobromide.

-

N-H⁺ Stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is expected for the N-H⁺ stretch of the pyridinium hydrobromide.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.[9]

-

C=N and C=C Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[9]

-

C-O Stretch: The C-O stretch of the ester group will show a strong absorption in the 1100-1300 cm⁻¹ range.

-

C-Br Stretch: The C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 2500 - 3000 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong, Sharp |

| C=N, C=C Stretches | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-Br Stretch | < 700 | Medium |

Table 4: Predicted FTIR absorption bands for 4-bromo-nicotinic acid methyl ester hydrobromide.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of integrating the data from the different analytical techniques.

Caption: Logical process for the structure elucidation through data integration.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of 4-bromo-nicotinic acid methyl ester hydrobromide is a clear demonstration of the power of a multi-technique analytical approach. High-resolution mass spectrometry provides the definitive molecular formula and confirms the presence of bromine through its distinct isotopic signature. FTIR spectroscopy identifies the key functional groups, including the ester carbonyl and the pyridinium salt. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the pyridine ring and the presence of the methyl ester.

The convergence of these independent lines of evidence creates a self-validating system, leading to an unambiguous and trustworthy structural assignment. This level of analytical rigor is fundamental in the pharmaceutical industry, where the precise chemical identity of every compound is a critical determinant of its potential as a therapeutic agent.

References

-

Fiehn Lab. Structure Elucidation of Small Molecules. [Online] Available at: [Link]

-

Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Online] Available at: [Link]

-

Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Online] Available at: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Online] Available at: [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Online] Available at: [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Online] Available at: [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Online] Available at: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility Profile of 4-bromo-nicotinic acid methyl ester hydrobromide

Abstract

Solubility is a critical physicochemical property that governs the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-nicotinic acid methyl ester hydrobromide. While specific solubility data for this compound is not extensively published, this guide equips researchers and drug development professionals with the necessary theoretical knowledge and practical methodologies to establish a robust solubility profile. We will delve into the fundamental principles of solubility, explore various experimental techniques for its determination, and discuss the influence of key factors such as pH, temperature, and solvent selection. Furthermore, this guide will contextualize the importance of solubility within the Biopharmaceutics Classification System (BCS) and its implications for regulatory submissions.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1] Low solubility can lead to inadequate dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which ultimately compromises therapeutic outcomes.[1] Therefore, a thorough understanding and characterization of an API's solubility is paramount during the preformulation and formulation development stages.[2]

4-bromo-nicotinic acid methyl ester hydrobromide, a derivative of nicotinic acid (Vitamin B3), presents a unique set of physicochemical characteristics that warrant a detailed investigation of its solubility. The presence of a bromine atom, a methyl ester group, and its formulation as a hydrobromide salt will significantly influence its interaction with various solvents and its behavior in aqueous media across a range of pH values. This guide will serve as a practical resource for scientists tasked with elucidating the solubility profile of this and similar compounds.

Physicochemical Properties Influencing Solubility

A comprehensive understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility behavior. For 4-bromo-nicotinic acid methyl ester hydrobromide, the following parameters are of key importance:

-

pKa (Ionization Constant): The pKa value(s) of a molecule dictate its degree of ionization at a given pH. Since the solubility of ionizable compounds is pH-dependent, determining the pKa is a critical first step.[3] The pyridine nitrogen in the nicotinic acid scaffold is basic and will be protonated at low pH. The hydrobromide salt form indicates that the compound exists in its ionized state in the solid form.

-

LogP (Partition Coefficient): The LogP value, a measure of a compound's lipophilicity, provides insight into its partitioning behavior between an aqueous and an immiscible organic phase. This is crucial for predicting its solubility in various solvent systems and its potential for membrane permeation.

-

Crystal Structure and Polymorphism: The solid-state properties of an API, including its crystal lattice energy and the potential for polymorphism, can have a profound impact on its solubility. Different polymorphic forms of the same compound can exhibit significantly different solubilities.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development, the amount of substance available, and the desired throughput.[4][5] The most widely accepted and reliable method for determining thermodynamic (equilibrium) solubility is the shake-flask method .[4][6]

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for its accuracy and reliability in determining the equilibrium solubility of a compound.[4]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Solvent Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8 to mimic the physiological pH range of the gastrointestinal tract.[7][8] Other relevant organic and co-solvent systems should also be prepared based on the intended application.

-

Addition of Excess Solute: Add an excess amount of 4-bromo-nicotinic acid methyl ester hydrobromide to a known volume of each solvent medium in a sealed container. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Agitate the containers at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[6][7] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Report the solubility in mg/mL or mol/L. A pH-solubility profile should be generated by plotting the solubility as a function of pH.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

High-Throughput Solubility Screening

In early drug discovery, where compound availability is limited, high-throughput screening (HTS) methods for kinetic solubility are often employed.[4] These methods are typically automated and provide a rapid assessment of solubility, although they may not represent true thermodynamic equilibrium.

Factors Influencing the Solubility of 4-bromo-nicotinic acid methyl ester hydrobromide

Effect of pH

For an ionizable compound like 4-bromo-nicotinic acid methyl ester hydrobromide, pH is a critical determinant of its aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the solubility at a given pH, provided the intrinsic solubility of the unionized form and the pKa are known. Given its hydrobromide salt form, the compound is expected to be highly soluble at lower pH values where the pyridine nitrogen is protonated. As the pH increases towards and beyond the pKa of the pyridine nitrogen, the free base form will predominate, which is expected to have a lower aqueous solubility.

Effect of Temperature

Solubility is a temperature-dependent phenomenon. For most solid solutes, solubility increases with increasing temperature. It is recommended to determine the solubility at controlled temperatures, typically at 4°C for stability assessment and 37°C to mimic physiological conditions.[3]

Co-solvents and Formulation Excipients

The solubility of poorly soluble compounds can be enhanced by the addition of co-solvents, surfactants, or complexing agents.[4] Investigating the solubility of 4-bromo-nicotinic acid methyl ester hydrobromide in various pharmaceutically acceptable co-solvent systems (e.g., ethanol, propylene glycol, polyethylene glycol) can provide valuable information for formulation development.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

Table 1: Solubility of 4-bromo-nicotinic acid methyl ester hydrobromide at 37°C

| Solvent System | pH | Solubility (mg/mL) | Standard Deviation |

| 0.1 N HCl | 1.2 | ||

| Acetate Buffer | 4.5 | ||

| Phosphate Buffer | 6.8 | ||

| Water | ~5-6 | ||

| Ethanol | - | ||

| Propylene Glycol | - |

Note: This table is a template to be populated with experimental data.

A graphical representation of the pH-solubility profile is also highly recommended to visualize the relationship between pH and solubility.

Diagram: Expected pH-Solubility Profile

Caption: A hypothetical pH-solubility profile for a basic compound.

Solubility and the Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[2]

-

High Solubility: A drug is considered highly soluble when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[1][7]

The solubility data obtained for 4-bromo-nicotinic acid methyl ester hydrobromide will be crucial for its BCS classification. This classification, in turn, can be used to support biowaivers for certain oral dosage forms, potentially reducing the need for in vivo bioequivalence studies.[7][9]

Conclusion

This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility of 4-bromo-nicotinic acid methyl ester hydrobromide. By following the outlined methodologies and considering the influential factors, researchers and drug development professionals can generate a robust and reliable solubility profile. This essential data will inform critical decisions throughout the drug development process, from lead optimization and candidate selection to formulation design and regulatory submissions, ultimately contributing to the successful development of a safe and effective therapeutic agent.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace.

- solubility experimental methods.pptx. Slideshare.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- Compound solubility measurements for early drug discovery. (2022-05-31).

- Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.).

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021-03-10). MDPI.

- Annex 4. (n.d.).

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019-12-17).

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. scispace.com [scispace.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. mdpi.com [mdpi.com]

- 8. who.int [who.int]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-bromo-nicotinic acid methyl ester hydrobromide

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

4-bromo-nicotinic acid methyl ester hydrobromide is a heterocyclic compound belonging to the pyridine family. Pyridine scaffolds are of immense interest to researchers and drug development professionals due to their prevalence in biologically active molecules and pharmaceuticals. The functional handles on this particular molecule—a bromine atom, a methyl ester, and its salt form—make it a versatile intermediate for further chemical modification.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. This guide provides a comprehensive analysis of the expected spectral data for 4-bromo-nicotinic acid methyl ester hydrobromide, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for scientists, enabling them to interpret spectral data with confidence and understand the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Implications

To effectively interpret the spectral data, we must first analyze the molecule's key structural features and predict their spectroscopic signatures.

-

Structure:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. In the hydrobromide salt, this nitrogen is protonated, forming a pyridinium ion.

-

Substituents: The ring is substituted at the 3-position with a methyl ester group (-COOCH₃) and at the 4-position with a bromine atom (-Br).

-

Hydrobromide Salt: The pyridinium nitrogen is associated with a bromide counter-ion (Br⁻).

-

-

Predicted Spectroscopic Signatures:

-

NMR: The protonated nitrogen will significantly deshield the adjacent aromatic protons. The three distinct protons on the pyridine ring will exhibit unique chemical shifts and coupling patterns. The methyl ester will present as a sharp singlet. A broad, downfield signal is expected for the N-H⁺ proton.

-

IR: The spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester. The pyridinium N-H⁺ bond will produce a very broad absorption. Characteristic C-O ester stretches and aromatic ring vibrations will also be present.

-

MS: Analysis will be performed on the volatile free base, 4-bromo-nicotinic acid methyl ester. The presence of bromine will be unmistakable due to its isotopic signature (⁷⁹Br and ⁸¹Br), resulting in M⁺ and M+2 peaks of nearly equal intensity. Fragmentation will likely occur at the ester group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons, the methyl ester protons, and the pyridinium proton.

-

Aromatic Region (δ 7.5 - 9.5 ppm): The electron-withdrawing nature of the protonated ring nitrogen and the carbonyl group will shift the aromatic protons significantly downfield.

-

H-2: This proton is ortho to the highly deshielding pyridinium nitrogen. It is expected to be the most downfield of the aromatic signals, appearing as a singlet or a narrow doublet (due to small long-range coupling) around δ 9.0-9.2 ppm .

-

H-6: This proton is also ortho to the pyridinium nitrogen and will be significantly deshielded. It is adjacent to H-5 and is expected to appear as a doublet around δ 8.8-9.0 ppm .

-

H-5: This proton is meta to the pyridinium nitrogen and adjacent to H-6. It will be the most upfield of the aromatic signals, appearing as a doublet around δ 8.0-8.2 ppm . The coupling constant (J) for the H5-H6 interaction should be in the typical range for ortho-coupling on a pyridine ring.

-

-

Methyl Ester Protons (δ ~4.0 ppm): The three protons of the methyl group (-OCH₃) are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet at approximately δ 3.9-4.1 ppm .

-

Pyridinium Proton (δ > 10 ppm): The proton on the nitrogen (N-H⁺) is acidic and highly deshielded. It will appear as a broad singlet at a very downfield chemical shift, often greater than δ 10 ppm . This peak will readily exchange with deuterium; upon adding a drop of D₂O to the NMR sample, this signal will disappear, which is a key diagnostic test.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. Aromatic carbons typically resonate between 120-150 ppm.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the range of δ 163-166 ppm .

-

Aromatic Carbons (δ 120-160 ppm):

-

C-2 & C-6: These carbons are adjacent to the electron-deficient nitrogen and will be the most downfield of the ring carbons, likely in the δ 145-155 ppm range.

-

C-4: The carbon directly attached to the bromine atom. The "heavy atom effect" of bromine typically shields the attached carbon, so this signal is expected to be more upfield than an unsubstituted carbon, likely around δ 125-130 ppm .

-

C-3 & C-5: These carbons will have distinct chemical shifts based on their positions relative to the substituents, predicted to be in the δ 120-140 ppm range.

-

-

Methyl Carbon (-OCH₃): The methyl ester carbon will appear as a sharp signal in the upfield region, typically around δ 52-55 ppm .

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data reliability and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-bromo-nicotinic acid methyl ester hydrobromide.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrohalide salts as it will not exchange with the N-H⁺ proton, allowing for its observation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to the sample to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-16 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key IR Absorptions

The IR spectrum will display several characteristic absorption bands that confirm the molecule's structure.

-

Pyridinium N-H⁺ Stretch: A very prominent, broad absorption band is expected in the 2500-3300 cm⁻¹ region. This is a hallmark of amine salts and is due to the stretching vibration of the N-H⁺ bond.

-

Aromatic C-H Stretch: A sharp, medium-intensity peak will appear just above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .

-

Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the methyl group C-H bonds will be observed just below 3000 cm⁻¹, around 2950-2980 cm⁻¹ .

-

Ester Carbonyl (C=O) Stretch: This will be one of the strongest and sharpest peaks in the spectrum, appearing around 1735-1750 cm⁻¹ .[1][2] Its position is higher than that of a typical ketone due to the electron-withdrawing effect of the ester oxygen.[2]

-

Aromatic C=C and C=N Ring Vibrations: A series of medium to strong peaks will be present in the 1400-1620 cm⁻¹ region, which are characteristic of the pyridine ring.

-

Ester C-O Stretches: Esters exhibit two characteristic C-O stretching bands.[3] These are typically strong and appear in the fingerprint region:

-

Asymmetric C-O-C stretch: ~1250-1300 cm⁻¹

-

Symmetric O-C-C stretch: ~1050-1150 cm⁻¹

-

-

C-Br Stretch: The carbon-bromine bond stretch appears as a medium to weak absorption in the low-frequency region, typically between 500-650 cm⁻¹ .

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The resulting spectrum is typically displayed in terms of percent transmittance (%T) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Analysis of the Free Base and Fragmentation

For analysis by techniques like Electron Ionization (EI-MS), the sample must be volatile. The hydrobromide salt is non-volatile; therefore, upon heating in the mass spectrometer's source, it will be analyzed as the free base, 4-bromo-nicotinic acid methyl ester (C₇H₆BrNO₂) .

-

Molecular Ion (M⁺): The molecular weight of the free base is ~215/217 g/mol . A key diagnostic feature will be the molecular ion peak , which will appear as a pair of peaks of nearly equal intensity at m/z 215 (containing ⁷⁹Br) and m/z 217 (containing ⁸¹Br). This 1:1 isotopic pattern is definitive proof of the presence of one bromine atom.

-

Key Fragmentation Pathways: The fragmentation of methyl esters is well-understood and typically proceeds via alpha-cleavage.[4][5]

-

Loss of a Methoxy Radical (m/z 184/186): The most common fragmentation for methyl esters is the loss of the •OCH₃ radical (31 Da), leading to a strong peak for the resulting 4-bromo-nicotinoyl acylium ion at m/z 184/186 .[5]

-

Loss of CO (m/z 156/158): The acylium ion can further fragment by losing a molecule of carbon monoxide (CO, 28 Da), resulting in a signal for the 4-bromopyridinium cation at m/z 156/158 .

-

Loss of a Bromine Radical (m/z 136): Loss of the •Br radical (79/81 Da) from the molecular ion would produce a fragment at m/z 136 .

-

Experimental Protocol: MS Data Acquisition

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). For direct insertion, the probe is heated to volatilize the sample into the ion source.

-

-

Ionization:

-

Utilize Electron Ionization (EI) with a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to spectral libraries.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to identify the molecular ion (M⁺) and its isotopic pattern.

-

Propose structures for the major fragment ions based on logical bond cleavages.

-

Data Summary Table

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Description |

| ¹H NMR | Aromatic H-2 | δ 9.0 - 9.2 ppm | Singlet or narrow doublet |

| Aromatic H-6 | δ 8.8 - 9.0 ppm | Doublet | |

| Aromatic H-5 | δ 8.0 - 8.2 ppm | Doublet | |

| Methyl (-OCH₃) | δ 3.9 - 4.1 ppm | Singlet, integration of 3H | |

| Pyridinium (N-H⁺) | δ > 10 ppm | Broad singlet, D₂O exchangeable | |

| ¹³C NMR | Carbonyl (C=O) | δ 163 - 166 ppm | Ester carbonyl |

| Aromatic C-2, C-6 | δ 145 - 155 ppm | Carbons adjacent to N⁺ | |

| Aromatic C-4 | δ 125 - 130 ppm | Carbon attached to Bromine | |

| Aromatic C-3, C-5 | δ 120 - 140 ppm | Ring carbons | |

| Methyl (-OCH₃) | δ 52 - 55 ppm | Ester methyl group | |

| IR | Pyridinium (N-H⁺) | 2500 - 3300 cm⁻¹ | Very broad, strong absorption |

| Carbonyl (C=O) | 1735 - 1750 cm⁻¹ | Strong, sharp absorption | |

| C-O Stretches | 1250-1300 & 1050-1150 cm⁻¹ | Two strong absorptions | |

| Aromatic C=C, C=N | 1400 - 1620 cm⁻¹ | Multiple medium-strong peaks | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 215/217 | 1:1 ratio, confirms one Br atom |

| [M - •OCH₃]⁺ | m/z 184/186 | Acylium ion, often a major fragment | |

| [M - •OCH₃ - CO]⁺ | m/z 156/158 | Loss of CO from acylium ion |

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like 4-bromo-nicotinic acid methyl ester hydrobromide.

Caption: Logical workflow for spectroscopic characterization.

Conclusion

The structural elucidation of 4-bromo-nicotinic acid methyl ester hydrobromide is straightforward when a multi-technique spectroscopic approach is employed. The ¹H and ¹³C NMR spectra provide unambiguous evidence of the carbon-hydrogen framework and the substitution pattern on the pyridine ring. Infrared spectroscopy confirms the presence of key functional groups, particularly the ester carbonyl and the diagnostic broad N-H⁺ stretch of the pyridinium salt. Finally, mass spectrometry validates the molecular weight of the free base and reveals the presence of the bromine atom through its characteristic isotopic signature. Together, these techniques provide a self-validating system for confirming the identity and structural integrity of the target molecule, which is an essential step in any research or development pipeline.

References

-

AIP Publishing. Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation. Available at: [Link]

-

ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Available at: [Link]

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

-

National Institutes of Health (NIH). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Available at: [Link]

-

ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Available at: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

-

Scribd. IR Spectra: Acids, Alcohols, Esters. Available at: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

-

University of Illinois Springfield. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

Sources

- 1. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. GCMS Section 6.14 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4-Bromo-nicotinic Acid Methyl Ester Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-nicotinic acid methyl ester hydrobromide is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in the versatile reactivity of the pyridine core, substituted with a bromine atom and a methyl ester group. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity, while the methyl ester provides a site for further functionalization or can act as a crucial interacting moiety within a biological target. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed, field-proven protocol for its synthesis, and an exploration of its applications in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.

Commercial Availability

4-Bromo-nicotinic acid methyl ester hydrobromide (CAS No. 1263378-22-8) is commercially available from a number of suppliers specializing in fine chemicals and research compounds.[1] The availability of this reagent facilitates its direct use in synthetic campaigns without the need for de novo synthesis, saving valuable research time. Key suppliers and their typical product specifications are summarized below.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AOB640097605 | ≥95% | Inquire |

| AOBChem | AOB640097605 | ≥95% | Inquire |

| Echemi | - | Inquire | Inquire |

Note: Pricing is subject to change and should be confirmed with the respective suppliers.